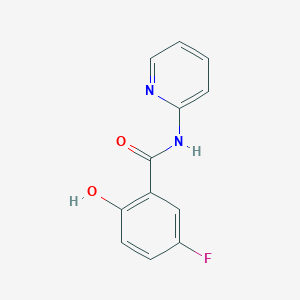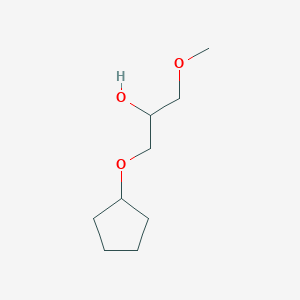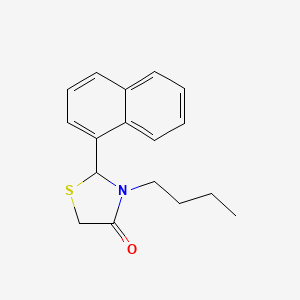![molecular formula C20H32N2O2 B14207380 3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918412-94-9](/img/structure/B14207380.png)
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound belonging to the diketopyrrolopyrrole (DPP) family. These compounds are known for their vibrant colors and are widely used as pigments. The unique structure of this compound makes it a subject of interest in various scientific research fields, including organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of hexylamine with dimethyl succinyl succinate under acidic conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolo derivatives.
Substitution: Substitution reactions, particularly at the hexyl and methyl positions, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted diketopyrrolopyrrole derivatives, which have applications in organic electronics and as pigments .
Wissenschaftliche Forschungsanwendungen
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent and in photodynamic therapy.
Industry: Utilized as a pigment in paints, inks, and plastics due to its vibrant color and stability
Wirkmechanismus
The mechanism of action of 3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function as a pigment and in electronic applications. The pathways involved include electron transfer processes and energy transfer mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use as a red pigment.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Used as a precursor for the synthesis of other DPP derivatives
Uniqueness
3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its specific alkyl substitutions, which impart distinct physical and chemical properties. These substitutions enhance its solubility and processability, making it more suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
918412-94-9 |
|---|---|
Molekularformel |
C20H32N2O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1,4-dihexyl-2,5-dimethylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C20H32N2O2/c1-5-7-9-11-13-15-17-18(20(24)21(15)3)16(22(4)19(17)23)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI-Schlüssel |
IDGNCVHITAUBCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C2C(=C(N(C2=O)C)CCCCCC)C(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)




![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)

![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
